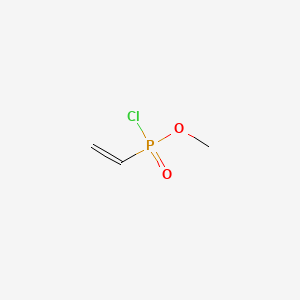
Methyl vinylphosphonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl vinylphosphonochloridate is an organophosphorus compound with the chemical formula C3H6ClO2P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is known for its reactivity due to the presence of both vinyl and phosphonochloridate functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl vinylphosphonochloridate can be synthesized through several methods. One common method involves the reaction of methyl vinylphosphonate with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl vinylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methyl vinylphosphonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Electrophiles: Halogens and other electrophilic species are used in addition reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Addition Products: Addition reactions yield products where the vinyl group has been modified.
Hydrolysis Products: Methyl vinylphosphonic acid and hydrochloric acid are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Methyl vinylphosphonochloridate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential interactions with biological molecules, particularly enzymes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl vinylphosphonochloridate involves its reactivity with nucleophiles and electrophiles. The vinyl group can participate in addition reactions, while the phosphonochloridate group can undergo substitution reactions. These reactions can lead to the formation of various products, depending on the reactants and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphosphonochloridate: Similar in structure but lacks the vinyl group.
Vinylphosphonochloridate: Similar but lacks the methyl group.
Methyl vinylphosphonate: Similar but lacks the chloridate group.
Uniqueness
Methyl vinylphosphonochloridate is unique due to the presence of both vinyl and phosphonochloridate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Eigenschaften
Molekularformel |
C3H6ClO2P |
|---|---|
Molekulargewicht |
140.50 g/mol |
IUPAC-Name |
1-[chloro(methoxy)phosphoryl]ethene |
InChI |
InChI=1S/C3H6ClO2P/c1-3-7(4,5)6-2/h3H,1H2,2H3 |
InChI-Schlüssel |
DCRABCVDJBYXRS-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)
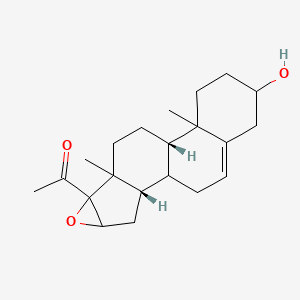




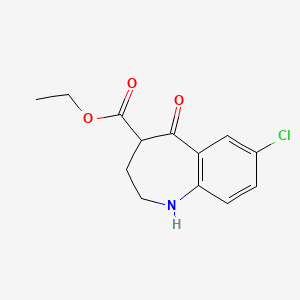
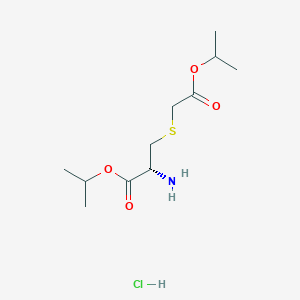
![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)
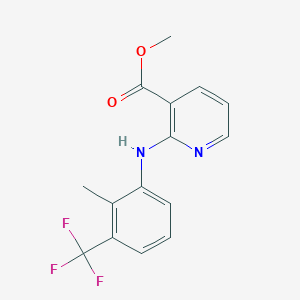
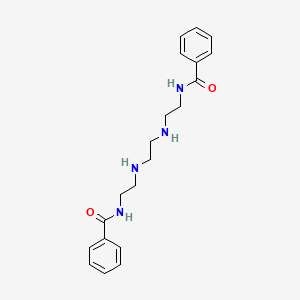
![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)
![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
